1,3-Cyclohexanedione-1,2,3-13C3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

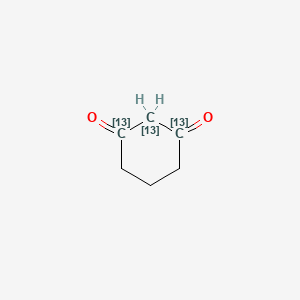

1,3-Cyclohexanedione-1,2,3-13C3: is a labeled isotopologue of 1,3-Cyclohexanedione, where the carbon atoms at positions 1, 2, and 3 are replaced with the carbon-13 isotope. This compound is primarily used in research to study reaction mechanisms and metabolic pathways due to the presence of the carbon-13 isotope, which can be detected using nuclear magnetic resonance (NMR) spectroscopy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,3-Cyclohexanedione-1,2,3-13C3 can be synthesized through the semi-hydrogenation of resorcinol, where resorcinol is treated with hydrogen in the presence of a palladium catalyst. The reaction conditions typically involve a temperature range of 25-30°C and a pressure of 1-2 atm .

Industrial Production Methods: In an industrial setting, this compound can be produced by taking acetoacetate and acrylate as raw materials. The process involves a Michael addition reaction followed by Claisen cyclization and subsequent acidification and decarboxylation to yield the desired product. This method is advantageous due to its high conversion rate and yield .

Análisis De Reacciones Químicas

Chemical Reactivity

The labeled compound exhibits identical reactivity to unlabeled 1,3-cyclohexanedione, with isotopic tracking enabling detailed mechanistic insights.

Keto-Enol Tautomerism

- The compound predominantly exists as the enol tautomer in solution due to conjugation stabilization .

- 13C NMR studies confirm rapid equilibrium between keto and enol forms, with labeled carbons (C1, C2, C3) showing distinct shifts .

Haloform Reaction

- Under alkaline conditions, 1,3-cyclohexanedione undergoes dibromination to form non-enolic β-diketones (e.g., 2 ), which cleave to yield glutaric acid derivatives and bromoform .

- Mechanistic Insight :

- The iodoform reaction is notably absent due to reversible diiodide formation and potential Favorskii rearrangement .

Table 2: Key Reaction Pathways

| Reaction Type | Conditions | Products | Tracking via 13C |

|---|---|---|---|

| Bromoform Reaction | Br2, NaOH | Glutaric acid + CHBr3 | C1–C3 in diacid |

| Alkylation | MeI, NaH | 2-Methyl-1,3-cyclohexanedione | C2 methylation |

| Condensation | Acid catalysis, alcohols | 3-Alkoxyenones | C3 substitution |

Physical and Spectral Data

Table 3: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C3(13C)3H8O2 | |

| Molecular Weight | 115.10 g/mol | |

| SMILES | C1C13C[13CH2]13CC1 | |

| 13C NMR (CDCl3) | δ 201.2 (C=O), 33.5 (CH2) |

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

- Synthesis of Complex Molecules : The compound serves as a versatile building block in organic synthesis. It can react with various nucleophiles to form substituted cyclohexanediones, which are useful intermediates in the synthesis of pharmaceuticals and agrochemicals. For example, it can be employed in the synthesis of herbicides that target specific plant enzymes .

- Labeling Studies : The incorporation of the carbon-13 isotope allows for tracing studies in metabolic pathways. Researchers utilize this compound to track the fate of carbon atoms during biosynthetic processes or metabolic pathways, providing insights into cellular mechanisms .

Analytical Chemistry Applications

- Mass Spectrometry : The use of this compound in mass spectrometry enhances the quantification of peptides and proteins. Its stable isotopic nature aids in isotope dilution techniques, allowing for more accurate measurements of biomolecules in complex biological samples .

- NMR Spectroscopy : The presence of carbon-13 enables researchers to utilize nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and dynamics studies of organic compounds. This application is particularly valuable in understanding reaction mechanisms and molecular interactions .

Case Study 1: Tracing Metabolic Pathways

A study utilized this compound to investigate the metabolic pathways in yeast cells. By tracking the incorporation of the labeled compound into various metabolites, researchers were able to elucidate key steps in carbohydrate metabolism and identify potential bottlenecks in energy production pathways.

Case Study 2: Development of Herbicides

In agricultural chemistry, 1,3-Cyclohexanedione derivatives have been synthesized using this compound as a starting material. These derivatives exhibited selective herbicidal activity against certain grass species while being safe for broadleaf crops. This selectivity is attributed to the structural modifications made possible by the reactivity of the cyclohexanedione framework.

Mecanismo De Acción

The mechanism of action of 1,3-Cyclohexanedione-1,2,3-13C3 involves its ability to undergo enolization, forming an enol tautomer. This tautomer can participate in various chemical reactions, including nucleophilic addition and substitution. The compound’s molecular targets include enzymes involved in carbon-carbon bond formation and cleavage, such as p-hydroxyphenylpyruvatedioxygenase (HPPD), which is inhibited by certain derivatives of 1,3-Cyclohexanedione .

Comparación Con Compuestos Similares

1,2-Cyclohexanedione: Similar in structure but differs in the position of the carbonyl groups.

1,4-Cyclohexanedione: Another isomer with carbonyl groups at positions 1 and 4.

Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): A derivative used as a reagent in organic synthesis.

Uniqueness: 1,3-Cyclohexanedione-1,2,3-13C3 is unique due to the presence of the carbon-13 isotope, which makes it particularly useful in NMR spectroscopy for studying reaction mechanisms and metabolic pathways. This isotopic labeling provides detailed insights into the behavior of the compound in various chemical and biological systems .

Actividad Biológica

1,3-Cyclohexanedione-1,2,3-13C3 is a stable isotope-labeled compound that serves as an important tool in biological and chemical research. Its unique isotopic labeling allows for detailed tracking of metabolic pathways and interactions in biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C6H8O2 (with three carbon isotopes)

- Molecular Weight : 115.10 g/mol

- CAS Number : 1184998-71-7

- Solubility : Soluble in dichloromethane, ethyl acetate, and methanol.

1,3-Cyclohexanedione derivatives exhibit various biological activities primarily due to their ability to interact with enzymes and cellular pathways. The compound is known to participate in:

- Enzyme Inhibition : As a diketone, it can act as a Michael acceptor, modifying nucleophilic sites on proteins and enzymes.

- Metabolic Pathway Tracing : The incorporation of stable isotopes allows researchers to trace the metabolic fate of the compound in biological systems.

Antimicrobial Activity

Research indicates that cyclohexanedione derivatives can exhibit antimicrobial properties. For instance, studies have shown that certain derivatives possess significant antibacterial activities against Gram-positive bacteria and fungi. The following table summarizes findings from various studies on the antimicrobial efficacy of cyclohexanedione derivatives:

Antioxidant Properties

Cyclohexanediones are also recognized for their antioxidant activities. The presence of carbonyl groups allows these compounds to scavenge free radicals effectively. This property is particularly relevant in the context of oxidative stress-related diseases.

Case Study 1: Metabolic Tracing in Cancer Research

A study utilized this compound to trace metabolic pathways in cancer cells. By incorporating the labeled compound into cell cultures, researchers were able to observe alterations in metabolic fluxes associated with tumor growth. The findings suggested that cyclohexanedione derivatives could modulate key metabolic pathways involved in cancer progression.

Case Study 2: Antimicrobial Efficacy Testing

In another study focusing on antimicrobial properties, various cyclohexanedione derivatives were synthesized and tested against a panel of pathogens. The results indicated that some derivatives showed promising activity against resistant strains of bacteria, highlighting their potential as new therapeutic agents.

Research Applications

This compound has diverse applications in research:

- Metabolomics : It is used to study metabolic processes by tracking the incorporation of labeled carbon into various biomolecules.

- Drug Development : Its ability to modify enzyme activity makes it a candidate for developing new drugs targeting specific biochemical pathways.

Propiedades

IUPAC Name |

(1,2,3-13C3)cyclohexane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-2-1-3-6(8)4-5/h1-4H2/i4+1,5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSLFCCWAKVHIW-VMGGCIAMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[13C](=O)[13CH2][13C](=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.